(Quinoxalin-2-yl)methanesulfonyl chloride

Description

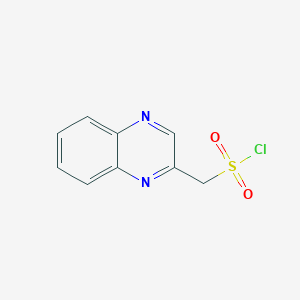

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O2S |

|---|---|

Molecular Weight |

242.68 g/mol |

IUPAC Name |

quinoxalin-2-ylmethanesulfonyl chloride |

InChI |

InChI=1S/C9H7ClN2O2S/c10-15(13,14)6-7-5-11-8-3-1-2-4-9(8)12-7/h1-5H,6H2 |

InChI Key |

ZMDSCDGUYAZWNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CS(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Quinoxalin 2 Yl Methanesulfonyl Chloride

Established Synthetic Pathways to the Quinoxaline (B1680401) Core

The quinoxaline scaffold, a fused bicyclic system containing a benzene (B151609) and a pyrazine (B50134) ring, is a privileged structure in medicinal chemistry and materials science. Its synthesis has been extensively studied, leading to a variety of established methods.

Condensation Reactions of o-Phenylenediamines with α-Diketones

The most traditional and widely utilized method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine (or its substituted derivatives) and a 1,2-dicarbonyl compound, such as an α-diketone or α-ketoester nih.govnih.govresearchgate.net. This reaction, first reported independently by Körner and Hinsberg in the 1880s, proceeds via a cyclocondensation mechanism, forming the pyrazine ring of the quinoxaline system through the formation of two imine bonds followed by dehydration.

The reaction is typically carried out by heating the two components in a suitable solvent, often with an acid catalyst to facilitate the dehydration steps nih.gov. The versatility of this method is a key advantage, as a wide array of substituted quinoxalines can be accessed by simply varying the substituents on the o-phenylenediamine and the α-dicarbonyl starting materials.

Catalyst-Mediated Quinoxaline Synthesis

Catalytic approaches offer significant advantages over traditional methods, including higher yields, shorter reaction times, and often milder reaction conditions. The choice of catalyst can be tailored based on the specific substrates and desired outcome.

Interactive Table 1: Catalysts in Quinoxaline Synthesis

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Camforsulfonic acid | 1,2-diamines | 1,2-dicarbonyls | Ethanol | Room Temp | High |

| CuSO₄·5H₂O | Aryl-1,2-diamine | 1,2-dicarbonyl | Ethanol | Room Temp | High |

| Montmorillonite K-10 | 1,2-diamines | α-diketones | Ethanol | Room Temp | High |

| MnFe₂O₄ nanomaterial | 1,2-diamines | 1,2-dicarbonyls | Not specified | Not specified | High |

| ZrOCl₂·8H₂O | 1,2-diamines | 1,2-dicarbonyls | Not specified | Not specified | High |

This table summarizes various catalytic systems used for the synthesis of the quinoxaline core, highlighting the diversity of effective catalysts.

Green Chemistry Approaches in Quinoxaline Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign processes. In quinoxaline synthesis, this has led to the development of "green" methodologies that minimize waste, avoid hazardous reagents, and reduce energy consumption nih.gov.

Key green strategies include:

Use of Green Solvents: Replacing traditional organic solvents with environmentally friendly alternatives like water or ethanol ijrar.org.

Catalyst-Free Reactions: Performing the condensation under catalyst-free conditions, often facilitated by microwave irradiation or ultrasound.

Energy Efficiency: Employing microwave or ultrasonic irradiation to accelerate the reaction, significantly reducing reaction times and energy input compared to conventional heating.

Recyclable Catalysts: Using solid-supported or heterogeneous catalysts that can be easily recovered and reused, minimizing waste nih.gov.

Interactive Table 2: Green Synthesis Approaches for Quinoxalines

| Approach | Details | Advantages |

|---|---|---|

| Aqueous Medium | Using water as the reaction solvent. | Non-toxic, inexpensive, environmentally safe. |

| Microwave-Assisted | Employing microwave irradiation for heating. | Rapid reaction times, higher yields, energy efficient. |

| Ultrasound-Assisted | Using ultrasonic waves to promote the reaction. | Shorter reaction times, milder conditions. |

| Recyclable Catalysis | Bentonite Clay K-10, for example. | Catalyst can be recovered and reused, reducing waste. |

This table outlines several green chemistry strategies that have been successfully applied to the synthesis of quinoxalines.

Strategies for the Introduction of the Methanesulfonyl Chloride Moiety

Once the quinoxaline core is formed, the next stage is the installation of the (quinoxalin-2-yl)methanesulfonyl chloride group (-CH₂SO₂Cl) at the 2-position. This can be approached through direct or indirect methods.

Direct Halogenation/Sulfonylation Methods

Direct methods involve the introduction of a sulfonyl chloride group onto a pre-existing quinoxaline ring. The most common reaction for this is chlorosulfonylation, which typically uses chlorosulfonic acid (ClSO₃H) to introduce an -SO₂Cl group directly onto the aromatic ring of the quinoxaline system jddtonline.inforesearchgate.netijidd.commdpi.com.

For example, 2,3-diphenylquinoxaline can be treated with chlorosulfonic acid under ice-cold conditions to produce 2,3-diphenylquinoxaline-7-sulfonyl chloride jddtonline.inforesearchgate.net. This electrophilic aromatic substitution reaction places the sulfonyl chloride group on the benzene portion of the quinoxaline ring.

However, this method is not suitable for synthesizing the target compound, as it installs the -SO₂Cl group directly on the ring rather than as part of a -CH₂SO₂Cl side chain. The direct formation of this compound from a simpler quinoxaline precursor is not a well-documented or straightforward process.

Indirect Routes via Precursor Derivatization

A more feasible and controllable strategy for the synthesis of this compound involves a multi-step, indirect pathway starting from a quinoxaline precursor that already has a methyl group at the 2-position, namely 2-methylquinoxaline nih.govaun.edu.egsigmaaldrich.com. This approach builds the desired moiety through sequential modification of the methyl group.

A plausible synthetic sequence would involve the following steps:

Halogenation of the Methyl Group: The synthesis would begin with the free-radical halogenation of 2-methylquinoxaline. Using a reagent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator would convert the methyl group into a halomethyl group (e.g., 2-(bromomethyl)quinoxaline).

Introduction of the Sulfonate Group: The resulting 2-(halomethyl)quinoxaline is an excellent electrophile. It can undergo nucleophilic substitution with a sulfite salt, such as sodium sulfite (Na₂SO₃). This reaction, a variation of the Strecker sulfite synthesis, would displace the halide to form sodium (quinoxalin-2-yl)methanesulfonate.

Conversion to the Sulfonyl Chloride: The final step is the conversion of the stable sulfonate salt into the more reactive sulfonyl chloride. This is a standard transformation achieved by treating the sodium (quinoxalin-2-yl)methanesulfonate with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which would yield the final target compound, this compound researchgate.net.

This indirect, step-wise approach provides a logical and chemically sound pathway for the synthesis of this compound by leveraging well-established organic transformations.

Optimization of Reaction Conditions for Yield and Selectivity

For the free-radical chlorination of 2-methylquinoxaline , key parameters to optimize would include:

Initiator Concentration: The concentration of the radical initiator would need to be carefully controlled to balance the rate of initiation with the rate of termination, thereby maximizing the chain length of the radical reaction.

Reaction Temperature: Temperature plays a crucial role in radical reactions, influencing both the rate of reaction and the selectivity. Higher temperatures can lead to faster reactions but may also result in the formation of undesired byproducts.

Solvent: The choice of solvent can affect the stability of the radical intermediates and the solubility of the reactants, thereby influencing the reaction outcome.

Ratio of Reactants: The molar ratio of 2-methylquinoxaline to the chlorinating agent would be a critical factor to control the extent of chlorination and minimize the formation of di- and tri-chlorinated products.

The subsequent conversion of 2-(chloromethyl)quinoxaline to sodium (quinoxalin-2-yl)methanesulfonate would require optimization of:

Temperature and Reaction Time: These parameters would need to be adjusted to ensure complete conversion of the starting material while minimizing potential side reactions.

Solvent System: A suitable solvent system would be necessary to ensure the solubility of both the organic substrate and the inorganic sulfite salt.

Concentration of Reactants: The concentration of the reactants would influence the reaction rate and could be optimized to achieve a balance between reaction speed and product purity.

Finally, the chlorination of sodium (quinoxalin-2-yl)methanesulfonate to the target sulfonyl chloride would necessitate the optimization of:

Chlorinating Agent: The choice and stoichiometry of the chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride, oxalyl chloride) would significantly impact the yield and purity of the product.

Temperature Control: These reactions are often exothermic and require careful temperature control to prevent degradation of the product.

Work-up Procedure: The method of isolating and purifying the final product would be crucial to obtain this compound in high purity.

Hypothetical Data on Optimization of Free-Radical Chlorination of 2-Methylquinoxaline

To illustrate the principles of optimization, a hypothetical data table for the free-radical chlorination of 2-methylquinoxaline is presented below. It is important to note that this data is illustrative and not based on actual experimental results.

| Entry | Initiator (mol%) | Temperature (°C) | Solvent | Molar Ratio (2-MQ:Cl₂) | Yield of 2-(chloromethyl)quinoxaline (%) | Selectivity (%) |

| 1 | AIBN (1) | 60 | CCl₄ | 1:1 | 45 | 85 |

| 2 | AIBN (2) | 60 | CCl₄ | 1:1 | 55 | 80 |

| 3 | AIBN (1) | 70 | CCl₄ | 1:1 | 60 | 75 |

| 4 | AIBN (1) | 60 | Benzene | 1:1 | 40 | 88 |

| 5 | AIBN (1) | 60 | CCl₄ | 1.2:1 | 50 | 90 |

| 6 | AIBN (1) | 60 | CCl₄ | 1:1.2 | 48 | 70 |

2-MQ: 2-Methylquinoxaline; AIBN: Azobisisobutyronitrile

This hypothetical data suggests that optimizing the initiator concentration, temperature, solvent, and reactant stoichiometry could lead to improved yields and selectivity for the initial step in the synthesis of this compound. Further detailed experimental studies are required to establish the optimal conditions for each step of the synthesis.

Mechanistic Investigations of Reactions Involving Quinoxalin 2 Yl Methanesulfonyl Chloride

Electrophilic Nature and Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride group (-SO₂Cl) attached to the quinoxaline (B1680401) ring system is a potent electrophile. This electrophilicity is primarily due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom bonded to the sulfur atom. This creates a significant partial positive charge on the sulfur atom, making it highly susceptible to attack by nucleophiles.

The reactivity of the sulfonyl chloride group is a cornerstone of its utility in organic synthesis. It readily reacts with a variety of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. mdpi.comresearchgate.net The quinoxaline moiety itself, being an electron-deficient aromatic system, can influence the reactivity of the sulfonyl chloride group, although the direct linkage through a methylene (B1212753) group in (quinoxalin-2-yl)methanesulfonyl chloride mitigates some of this electronic effect compared to a direct C-S bond.

The general transformation of amines with a quinoxaline-containing sulfonyl chloride functionality is a common method to produce quinoxaline sulfonamides. mdpi.com The synthesis of quinoxaline sulfonyl chlorides is often achieved by treating a quinoxaline derivative with chlorosulfonic acid. mdpi.comresearchgate.net

Nucleophilic Substitution Reactions Involving the Compound

Nucleophilic substitution is a fundamental reaction class for this compound. The sulfur atom of the sulfonyl chloride group serves as the electrophilic center for these reactions.

A wide array of nucleophiles can be employed in these substitution reactions. For instance, the reaction with primary and secondary amines leads to the formation of the corresponding sulfonamides. mdpi.com This reaction is a key step in the synthesis of many biologically active quinoxaline derivatives. Similarly, reaction with alcohols or phenols in the presence of a base yields sulfonate esters.

The reaction of 2-chloro-3-methylquinoxaline (B189447) with aromatic amines as nucleophilic reagents in the presence of anhydrous potassium carbonate and potassium iodide has been described to form the corresponding 2-arylamino-3-methylquinoxalines. nih.gov While this example involves a chloroquinoxaline rather than a methanesulfonyl chloride derivative, it highlights the susceptibility of the quinoxaline system to nucleophilic attack, a principle that extends to its derivatives.

The table below summarizes some representative nucleophilic substitution reactions involving quinoxaline sulfonyl chlorides and various nucleophiles.

| Nucleophile | Product Type | Reference |

| Primary Amines | Sulfonamides | mdpi.com |

| Secondary Amines | Sulfonamides | mdpi.com |

| Alcohols/Phenols | Sulfonate Esters | researchgate.net |

| Aromatic Amines | Arylaminoquinoxalines | nih.gov |

Examination of Addition-Elimination Mechanisms

The mechanism of nucleophilic substitution at a sulfonyl chloride center is generally considered to proceed through a concerted Sₙ2-like pathway or a stepwise addition-elimination mechanism. In the context of arenesulfonyl chlorides, DFT calculations have shown that the chloride-chloride exchange proceeds synchronously according to the Sₙ2 mechanism. mdpi.com

For reactions involving this compound, an addition-elimination mechanism would involve the initial attack of the nucleophile on the electrophilic sulfur atom to form a transient pentacoordinate intermediate. This intermediate would then eliminate the chloride ion to yield the final substitution product.

While direct mechanistic studies on this compound are not extensively detailed in the provided search results, the general principles of sulfonyl chloride reactivity suggest that an addition-elimination pathway is plausible, particularly with strong nucleophiles. The stability of the potential intermediate and the nature of the solvent can influence the operative mechanism. For some related heterocyclic systems, addition-elimination sequences have been proposed for substitution reactions. researchgate.net

Influence of Catalysis on Reaction Pathways

Catalysis can significantly influence the reaction pathways of quinoxaline derivatives. While specific catalytic studies on this compound were not found, the broader context of quinoxaline chemistry provides insights into potential catalytic applications.

Transition-metal catalysis, particularly with palladium, has been employed in the C-S cross-coupling reactions of quinoxalin-2(1H)-ones with arylsulfonyl chlorides. researchgate.net In these reactions, the arylsulfonyl chloride undergoes palladium-catalyzed C-S and S-Cl bond cleavage. researchgate.net This suggests that transition metals could potentially catalyze reactions involving the sulfonyl chloride group of this compound, possibly facilitating novel transformations or improving the efficiency of known reactions.

Furthermore, copper-catalyzed oxidative arylation of quinoxalin-2(1H)-ones has also been reported. researchgate.net The use of catalysts can provide alternative reaction pathways, often under milder conditions, and can enable the formation of products that are not accessible through traditional methods. The development of catalyst-free green protocols for the synthesis of quinoxaline sulfonamide derivatives has also been an area of interest, highlighting a move towards more environmentally benign synthetic methods. mdpi.comresearchgate.net

Advanced Analytical and Spectroscopic Characterization of Quinoxalin 2 Yl Methanesulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of (Quinoxalin-2-yl)methanesulfonyl chloride in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques like COSY and HMBC, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The quinoxaline (B1680401) ring protons typically appear in the aromatic region (δ 7.5-8.5 ppm). researchgate.net The protons on the fused benzene (B151609) ring (H-5, H-6, H-7, H-8) exhibit complex splitting patterns due to mutual coupling. The lone proton on the pyrazine (B50134) ring (H-3) is expected to resonate as a singlet at a downfield position due to the influence of the adjacent nitrogen atom and the connection to the side chain. A key diagnostic signal is the methylene (B1212753) bridge (-CH₂-) protons, which are expected to appear as a distinct singlet, shifted significantly downfield (estimated δ 5.0-5.5 ppm) due to the strong electron-withdrawing effect of the attached sulfonyl chloride group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show nine distinct signals. The eight carbons of the quinoxaline scaffold are expected in the typical aromatic/heteroaromatic region (δ 125-160 ppm). researchgate.netomicsonline.org The carbon of the methylene bridge (-CH₂-) would be found at a lower field (estimated δ 60-70 ppm) compared to a simple alkyl chain, a result of the deshielding effect of the -SO₂Cl group. spectrabase.com

2D NMR Spectroscopy: Techniques like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming assignments. An HMQC spectrum would correlate the signals of the methylene protons directly to the methylene carbon signal. HMBC spectra would reveal longer-range couplings, for instance, between the methylene protons and the C-2 and C-3 carbons of the quinoxaline ring, definitively confirming the connectivity of the methanesulfonyl chloride moiety to the heterocyclic core. bas.bg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on known data for quinoxaline and methanesulfonyl chloride moieties.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂-SO₂Cl | 5.0 - 5.5 (s, 2H) | 60 - 70 |

| C-2 | - | ~155 |

| C-3 | 8.5 - 8.7 (s, 1H) | ~145 |

| C-4a | - | ~142 |

| C-5 | 7.8 - 8.1 (m, 1H) | ~130 |

| C-6 | 7.6 - 7.8 (m, 1H) | ~130 |

| C-7 | 7.6 - 7.8 (m, 1H) | ~129 |

| C-8 | 7.8 - 8.1 (m, 1H) | ~129 |

| C-8a | - | ~141 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight.

The fragmentation of related aromatic sulfonamides under collision-induced dissociation often involves the characteristic loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. uobaghdad.edu.iq For this compound, a plausible fragmentation pathway initiated from the [M+H]⁺ ion would involve the initial loss of SO₂, followed by rearrangement. Another likely fragmentation is the cleavage of the C-S bond or the S-Cl bond. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the parent ion and its fragments, allowing for the calculation of the elemental formula and further confirming the compound's identity. researchgate.netresearchgate.net

Table 2: Predicted ESI-MS Fragmentation Data for this compound Molecular Formula: C₉H₇ClN₂O₂S, Molecular Weight: 242.68 g/mol

| m/z (Predicted) | Ion Identity | Fragmentation Pathway |

|---|---|---|

| 243.00 | [M+H]⁺ | Protonated parent molecule |

| 179.03 | [M+H - SO₂]⁺ | Loss of sulfur dioxide from parent ion |

| 144.05 | [C₉H₇N₂]⁺ | Cleavage of C-S bond and loss of CH₂SO₂Cl |

| 207.03 | [M+H - HCl]⁺ | Loss of hydrogen chloride |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The FTIR spectrum of this compound would be dominated by strong absorption bands characteristic of the sulfonyl chloride group.

The two most prominent peaks would correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear in the regions of 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹, respectively. omicsonline.org The presence of the quinoxaline ring would be indicated by several bands: C-H stretching vibrations from the aromatic ring above 3000 cm⁻¹, C=N stretching vibrations around 1620-1580 cm⁻¹, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. omicsonline.org

Table 3: Characteristic IR/FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | Aromatic C-H Stretch | Quinoxaline Ring |

| 1620 - 1580 | C=N Stretch | Quinoxaline Ring |

| 1600 - 1450 | Aromatic C=C Stretch | Quinoxaline Ring |

| 1370 - 1380 | Asymmetric SO₂ Stretch | Sulfonyl Chloride |

| 1180 - 1190 | Symmetric SO₂ Stretch | Sulfonyl Chloride |

| ~760 | C-Cl Stretch | (May be obscured) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of the synthesized this compound and for its separation from starting materials and byproducts.

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress and for a preliminary assessment of purity. Using a silica (B1680970) gel plate and an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate), the compound would appear as a single spot under UV light if pure. tandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A common method for quinoxaline derivatives involves a reverse-phase C18 column. tandfonline.comsielc.comnih.gov The mobile phase would typically consist of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to ensure good peak shape, which also makes the method compatible with mass spectrometry (HPLC-MS). sielc.comnih.gov A pure sample would exhibit a single major peak in the chromatogram.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₉H₇ClN₂O₂S). A close agreement (typically within ±0.4%) between the experimental and theoretical values serves as strong evidence for the compound's purity and elemental composition. nih.govnih.gov

Table 4: Theoretical Elemental Composition of this compound (C₉H₇ClN₂O₂S)

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 44.54% |

| Hydrogen | H | 1.01 | 2.91% |

| Chlorine | Cl | 35.45 | 14.61% |

| Nitrogen | N | 14.01 | 11.54% |

| Oxygen | O | 16.00 | 13.18% |

| Sulfur | S | 32.07 | 13.23% |

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the ultimate structural confirmation. This powerful technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. tandfonline.comsielc.com For related quinoxaline derivatives, X-ray crystallography has been used to confirm their structures unequivocally. tandfonline.comsielc.comresearchgate.net This analysis would also reveal intermolecular interactions, such as π-π stacking of the quinoxaline rings, which govern the crystal packing.

Computational and Theoretical Investigations of Quinoxalin 2 Yl Methanesulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure, Geometry Optimization, and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (quinoxalin-2-yl)methanesulfonyl chloride. Methods such as DFT with the B3LYP functional and a 6-311G basis set are commonly used to perform geometry optimization, which predicts the most stable three-dimensional arrangement of the atoms. nih.gov

These calculations yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state conformation. The geometry around the sulfur atom is expected to be a distorted tetrahedron. The optimized structure provides the foundation for calculating other electronic properties.

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. In quinoxaline (B1680401) derivatives, the ring system is known to be electron-accepting, which would influence the electronic environment of the entire molecule. nih.gov Computational studies on similar quinoxaline-sulfonamide structures confirm their stability through analysis of their HOMO-LUMO gaps. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from Theoretical Calculations (Note: These are representative values based on analogous structures, as direct experimental data is unavailable.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-S | ~ 1.85 Å |

| S-Cl | ~ 2.10 Å | |

| S=O | ~ 1.45 Å | |

| Quinoxaline C-CH₂ | ~ 1.51 Å | |

| Bond Angles | O=S=O | ~ 120° |

| Cl-S-C | ~ 105° | |

| O=S-Cl | ~ 108° | |

| Dihedral Angle | Quinoxaline-C-S-Cl | Variable |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, providing a view of conformational flexibility and intermolecular interactions that static quantum calculations cannot capture.

For this molecule, MD simulations would be particularly useful for exploring the rotational freedom around the single bonds of the methylene (B1212753) linker (-CH₂-). This flexibility allows the quinoxaline and sulfonyl chloride moieties to adopt different spatial orientations relative to each other, which can be critical for its interaction with other molecules, such as a solvent or a biological receptor.

Furthermore, MD simulations can predict how the molecule interacts with its environment. The planar, aromatic quinoxaline ring is capable of engaging in π-π stacking interactions with other aromatic systems. The nitrogen atoms in the quinoxaline ring can also act as hydrogen bond acceptors. researchgate.net These non-covalent interactions are often explored in the context of drug design and materials science to understand binding mechanisms. researchgate.net

Table 2: Potential Intermolecular Interactions Involving this compound

| Interaction Type | Participating Moiety | Description |

|---|---|---|

| Hydrogen Bonding | Quinoxaline Nitrogen Atoms | Act as hydrogen bond acceptors with donor groups (e.g., -OH, -NH). |

| π-π Stacking | Quinoxaline Ring System | Stacking interactions with other aromatic rings. |

| Dipole-Dipole | Sulfonyl Group (SO₂) | Strong dipole moment allows for electrostatic interactions. |

| Halogen Bonding | Chlorine Atom | Potential to act as a halogen bond donor under specific conditions. |

In Silico Modeling of Chemical Reactivity and Selectivity

In silico modeling provides powerful tools to predict the chemical reactivity and selectivity of this compound. The molecule's reactivity is dominated by the methanesulfonyl chloride group. Methanesulfonyl chloride itself is a well-known, highly reactive electrophile used to convert alcohols and amines into corresponding methanesulfonates and methanesulfonamides. wikipedia.org The sulfur atom is highly electron-deficient due to the presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom, making it a prime target for nucleophilic attack.

Computational models, such as those that generate molecular electrostatic potential (MEP) maps, can visualize the electron distribution and identify electrophilic and nucleophilic sites. For this molecule, the MEP map would show a significant positive potential (electrophilic character) around the sulfur atom and negative potential (nucleophilic character) around the quinoxaline nitrogen atoms and the sulfonyl oxygens.

The primary reaction pathway would involve the nucleophilic substitution at the sulfur atom, with the displacement of the chloride ion. The electron-withdrawing nature of the quinoxaline ring is expected to further enhance the electrophilicity of the sulfur center, potentially increasing its reactivity compared to simple alkyl sulfonyl chlorides. In silico toxicity predictions are also a key part of modeling, with studies on related quinoxaline sulfonamides using such tools to estimate LD₅₀ values and toxicity classes. nih.gov

Prediction of Spectroscopic Signatures

Computational chemistry allows for the accurate prediction of spectroscopic data, which can aid in the characterization of new compounds. DFT calculations are routinely used to simulate Infrared (IR), Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 (¹³C NMR) spectra.

The predicted IR spectrum for this compound would show characteristic absorption bands. The most prominent would be the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. Based on data from related quinoxaline sulfonamide compounds, these bands are expected to appear around 1340 cm⁻¹ and 1140 cm⁻¹, respectively. nih.govresearchgate.net

Predicted NMR spectra are also invaluable. The ¹H NMR spectrum would feature a characteristic singlet for the methylene (-CH₂-) protons, likely in the range of 4.5-5.5 ppm. The aromatic region would show a complex pattern of signals corresponding to the protons on the quinoxaline ring. Similarly, the ¹³C NMR spectrum would show distinct signals for the methylene carbon, the carbons of the quinoxaline ring, and the carbonyl-equivalent carbons in the pyrazine (B50134) part of the heterocycle.

Table 3: Predicted Characteristic Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Signature | Reference Moiety |

|---|---|---|---|

| IR | SO₂ Asymmetric Stretch | ~1340-1360 cm⁻¹ | Sulfonyl Chloride |

| SO₂ Symmetric Stretch | ~1140-1160 cm⁻¹ | Sulfonyl Chloride | |

| C=N Stretch | ~1610-1640 cm⁻¹ | Quinoxaline | |

| ¹H NMR | Methylene Protons (-CH₂-) | Singlet, ~4.5-5.5 ppm | -CH₂-SO₂Cl |

| Aromatic Protons | Multiplets, ~7.5-8.5 ppm | Quinoxaline | |

| ¹³C NMR | Methylene Carbon (-CH₂-) | ~60-70 ppm | -CH₂-SO₂Cl |

| Aromatic Carbons | ~125-145 ppm | Quinoxaline |

Elucidation of Structural Influences on Chemical Behavior and Transformations

Electronic Effects: The quinoxaline ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. nih.gov This electron-withdrawing effect, transmitted through the methylene spacer, increases the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes the molecule a highly reactive agent for sulfonylation reactions, likely more so than simple alkanesulfonyl chlorides.

Steric and Conformational Effects: The methylene spacer provides crucial conformational flexibility. This allows the molecule to orient its reactive sulfonyl chloride group in various positions relative to the bulky quinoxaline ring, which can influence its accessibility to nucleophiles and its ability to fit into constrained spaces like the active site of an enzyme.

Reactivity of the Functional Group: The sulfonyl chloride is the primary site for chemical transformations. It readily reacts with nucleophiles such as water, alcohols, and amines to form the corresponding sulfonic acid, sulfonates, and sulfonamides, respectively. wikipedia.org This reactivity is the basis for its primary use as a chemical intermediate. The stability of the resulting sulfonamides makes this a common transformation in medicinal chemistry. wikipedia.org

Applications of Quinoxalin 2 Yl Methanesulfonyl Chloride in Synthetic Organic Chemistry

Role as a Key Electrophilic Intermediate in the Construction of Complex Organic Scaffolds

The central role of (Quinoxalin-2-yl)methanesulfonyl chloride in synthetic strategies lies in its function as a potent electrophilic intermediate. The sulfur atom of the sulfonyl chloride moiety (–SO₂Cl) is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it susceptible to nucleophilic attack, enabling the formation of stable carbon-sulfur, nitrogen-sulfur, and oxygen-sulfur bonds.

This reactivity allows chemists to use this compound to connect the quinoxaline-2-ylmethyl group to other molecular fragments. The development of quinoxaline (B1680401) sulfonamide chemistry, for instance, is fundamentally linked to the reaction between a sulfonyl chloride and an amine. mdpi.com By serving as a reliable electrophile, the compound facilitates the assembly of intricate molecular architectures that might otherwise be difficult to access, making it a key component in multistep synthetic pathways aimed at producing novel organic compounds.

Derivatization to Sulfonamide and Sulfonate Esters for Further Chemical Transformations

The most common applications of sulfonyl chlorides involve their conversion into sulfonamides and sulfonate esters. These derivatives are often more stable than the parent sulfonyl chloride and can serve as crucial intermediates for subsequent chemical modifications or as the final target molecules themselves.

Sulfonamide Formation: this compound reacts readily with primary and secondary amines in the presence of a base (such as pyridine (B92270) or triethylamine) to furnish the corresponding N-substituted (quinoxalin-2-yl)methanesulfonamides. This reaction is a cornerstone for creating diverse molecular libraries. mdpi.com The reaction is typically efficient and proceeds under mild conditions. Numerous studies have detailed the synthesis of quinoxaline sulfonamides from quinoxaline sulfonyl chlorides and various amines, highlighting the robustness of this transformation. mdpi.comresearchgate.net For example, research on other quinoxaline sulfonyl chlorides has shown that aromatic amines with electron-donating groups react very quickly, while those with electron-withdrawing groups react more slowly. mdpi.com

Sulfonate Ester Formation: In a similar fashion, the compound can be reacted with alcohols or phenols to yield (quinoxalin-2-yl)methanesulfonate esters. This reaction, typically carried out in the presence of a base to deprotonate the alcohol, provides a method for introducing the quinoxalin-2-ylmethylsulfonyl group as an O-linked moiety. While less common than sulfonamide formation in the context of quinoxaline chemistry, the synthesis of sulfonate esters from sulfonyl chlorides is a fundamental and widely used transformation in organic synthesis. researchgate.net

The following table summarizes these key derivatization reactions.

| Reaction Type | Nucleophile | Resulting Functional Group | General Product Name |

| Sulfonamidation | Primary/Secondary Amine (R¹R²NH) | Sulfonamide (–SO₂NR¹R²) | N-Substituted (Quinoxalin-2-yl)methanesulfonamide |

| Sulfonate Esterification | Alcohol/Phenol (R³OH) | Sulfonate Ester (–SO₂OR³) | (Quinoxalin-2-yl)methanesulfonate Ester |

Synthesis of Hybrid Molecules Incorporating the Quinoxaline and Sulfonyl Moieties

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with enhanced efficacy or a dual mode of action. nih.gov this compound is an ideal reagent for this purpose, enabling the fusion of the quinoxaline scaffold with other bioactive components via a stable sulfonamide or sulfonate linker.

The quinoxaline ring system is a "privileged scaffold" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govnih.gov By reacting this compound with other biologically active molecules containing amine or hydroxyl groups, chemists can synthesize novel hybrid compounds.

For instance, studies have successfully created hybrids of quinoline (B57606) (a related heterocycle) and sulfonamides, which have been investigated for anticancer properties. nih.gov Similarly, the synthesis of quinoxaline sulfonamide derivatives has been explored for various therapeutic applications, demonstrating that the combination of these two moieties can lead to potent biological activity. mdpi.com The methylene (B1212753) spacer (–CH₂–) in this compound adds a degree of flexibility to the resulting hybrid molecules, which can be crucial for optimal interaction with biological targets.

Potential Applications in Precursor Synthesis for Advanced Materials (e.g., organic semiconductors)

Beyond medicinal chemistry, the quinoxaline core is of significant interest in materials science. Quinoxaline derivatives have been successfully employed as organic semiconductors in devices such as organic thin-film transistors (OTFTs) and organic solar cells. nih.govresearchgate.netrsc.org These applications are due to the electron-accepting nature and extended π-system of the quinoxaline ring, which can facilitate charge transport. rsc.org

This compound can serve as a versatile precursor for synthesizing novel quinoxaline-based materials. By incorporating the quinoxalin-2-ylmethylsulfonyl group into larger conjugated molecules, it is possible to modulate the electronic properties of the resulting material. The sulfonyl group is strongly electron-withdrawing and can be used to lower the energy levels of the molecular orbitals (HOMO and LUMO) of the material, which is a key strategy for designing high-performance semiconductors.

The synthesis of new quinoxaline-based derivatives for organic electronics is an active area of research. researchgate.netrsc.org The use of this compound would allow for the introduction of the quinoxaline motif with a flexible and strongly polarizing sulfonyl linker, offering a new tool for the rational design of advanced materials with tailored optoelectronic properties.

Emerging Research Frontiers and Future Perspectives in Quinoxalin 2 Yl Methanesulfonyl Chloride Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in contemporary chemical research. Future investigations into the synthesis of (Quinoxalin-2-yl)methanesulfonyl chloride are expected to move beyond traditional batch processes, which often involve hazardous reagents and generate significant waste.

Key Research Directions:

Catalyst-Free and Solvent-Free Conditions: Inspired by green chemistry principles, researchers are likely to explore catalyst-free and solvent-free reaction conditions. For instance, the synthesis of related quinoxaline (B1680401) sulfonamides has been achieved under such eco-friendly conditions, suggesting the feasibility of adapting these methods. researchgate.netresearchgate.net

Electrochemical Synthesis: Electrochemical methods offer a green alternative to conventional synthesis by using electricity to drive chemical reactions. An electrochemical approach for the dehydrogenative synthesis of 2-substituted quinoxalines has been reported, indicating the potential for developing an electrochemical route to this compound. researchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research may focus on identifying or engineering enzymes that can catalyze the key bond-forming reactions in the synthesis of this compound, offering high selectivity and mild reaction conditions.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Route | Potential Advantages | Potential Challenges |

| Catalyst-Free/Solvent-Free | Reduced waste, lower cost, simplified purification | May require higher temperatures or longer reaction times |

| Electrochemical Synthesis | Mild conditions, high functional group tolerance, avoids stoichiometric oxidants | Requires specialized equipment, optimization of electrode materials and reaction parameters |

| Biocatalysis | High selectivity, environmentally benign, operates under mild conditions | Enzyme stability and availability, substrate scope limitations |

Exploration of Unconventional Reactivity Patterns

Understanding the full scope of a molecule's reactivity is crucial for its application in synthesis. While the sulfonyl chloride moiety is a well-established reactive handle for nucleophilic substitution, future research will likely uncover unconventional reactivity patterns for this compound.

Areas for Exploration:

Transition-Metal Catalyzed Cross-Coupling Reactions: The quinoxaline ring system can participate in various cross-coupling reactions. Investigating the use of this compound as a coupling partner in reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations could open up new avenues for the synthesis of complex quinoxaline derivatives.

Radical Chemistry: The generation of sulfonyl radicals from sulfonyl chlorides is a known process. Exploring the radical-mediated reactions of this compound could lead to the development of novel carbon-carbon and carbon-heteroatom bond-forming strategies.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. The application of this technology to activate this compound towards new reaction pathways is a promising area of future research.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The transition from laboratory-scale batch synthesis to more efficient and scalable manufacturing processes is a key challenge in chemical production. Flow chemistry and automated synthesis offer significant advantages in this regard.

Future Implementation:

Continuous Flow Synthesis: The synthesis of aryl sulfonyl chlorides has been successfully demonstrated in a continuous flow system, highlighting the potential for applying this technology to the production of this compound. mdpi.com Flow chemistry offers improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. nih.govbeilstein-journals.org

Automated Reaction Optimization: Automated systems can be employed to rapidly screen and optimize reaction conditions, such as temperature, residence time, and stoichiometry. This would accelerate the development of robust and efficient synthetic protocols for this compound and its derivatives. researchgate.netbeilstein-journals.org

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single continuous process, eliminating the need for isolation and purification of intermediates. researchgate.net This approach could be used to synthesize complex molecules starting from this compound in a highly efficient manner.

Table 2: Batch vs. Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Difficult to scale up | Readily scalable |

| Safety | Potential for thermal runaway | Improved safety due to small reaction volumes |

| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, and mixing |

| Efficiency | Often lower yields and longer reaction times | Higher yields, shorter reaction times, and improved space-time yield |

Advanced Analytical Methodologies for Complex Reaction Mixtures

The development of novel synthetic methods and the exploration of new reactivity patterns necessitate the use of advanced analytical techniques to monitor reaction progress and characterize complex product mixtures.

Prospective Analytical Tools:

In-line and On-line Monitoring: Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into flow reactors to provide real-time information on reaction kinetics and conversion.

High-Resolution Mass Spectrometry (HRMS): HRMS is an indispensable tool for the identification of intermediates, byproducts, and final products in complex reaction mixtures, providing accurate mass measurements and fragmentation data.

Automated Chromatography Systems: Automated flash chromatography and preparative high-performance liquid chromatography (HPLC) systems can be used for the efficient purification of reaction products, even from complex mixtures. beilstein-journals.org

Synergistic Approaches Combining Synthesis and Computational Design

The integration of computational chemistry with synthetic chemistry offers a powerful paradigm for the rational design of new molecules and the prediction of their properties and reactivity.

Future Synergies:

Predictive Reactivity Models: Density functional theory (DFT) and other computational methods can be used to model the reactivity of this compound, predict the outcomes of different reactions, and elucidate reaction mechanisms.

Virtual Screening and Library Design: Computational tools can be employed to design virtual libraries of compounds based on the this compound scaffold. These libraries can then be screened for potential biological activity or material properties before their synthesis is undertaken.

Structure-Property Relationship Studies: By combining experimental data with computational modeling, researchers can develop a deeper understanding of the structure-activity relationships (SAR) and structure-property relationships (SPR) of derivatives of this compound. This knowledge will guide the design of new compounds with optimized properties.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling (Quinoxalin-2-yl)methanesulfonyl chloride in laboratory settings?

- Answer : Due to its high reactivity and toxicity, strict safety measures must be followed:

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use a respirator for organic vapors if local exhaust ventilation is insufficient .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors, which are acutely toxic (H330) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .

- Storage : Keep in a cool, dry, well-ventilated area away from strong oxidizers and moisture. Use glass containers with corrosion-resistant liners .

Q. How can researchers characterize the purity of this compound post-synthesis?

- Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare H and C spectra with reference data to confirm structural integrity. The quinoxaline ring protons (6.8–8.5 ppm) and sulfonyl chloride group (distinct C ~55 ppm) are key markers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H] for (calc. 267.01 g/mol).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) can assess purity >95% .

Q. What are the optimal conditions for sulfonylation reactions using this compound?

- Answer :

- Solvent Choice : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis .

- Base Selection : Triethylamine (TEA) or pyridine effectively scavenge HCl byproducts.

- Temperature : Reactions typically proceed at 0–25°C. Elevated temperatures may degrade the sulfonyl chloride .

- Workup : Quench excess reagent with ice-cold water, followed by extraction with DCM and drying over MgSO .

Advanced Research Questions

Q. How can researchers mitigate decomposition of this compound under varying experimental conditions?

- Answer :

- Light Sensitivity : Store in amber glassware and conduct reactions under inert gas (N/Ar) to prevent photolytic degradation .

- Thermal Stability : Avoid temperatures >40°C, as decomposition releases SO and CO. Monitor via thermogravimetric analysis (TGA) .

- Moisture Control : Use molecular sieves (3Å) in reaction mixtures to suppress hydrolysis to sulfonic acids .

Q. What strategies resolve contradictions in toxicity data when designing experiments with this compound?

- Answer :

- Data Reconciliation : Cross-reference Acute Exposure Guideline Levels (AEGLs) from animal studies (e.g., 4-hr LC in rats = 0.053 ppm) with in vitro cytotoxicity assays (e.g., IC in HepG2 cells) .

- Risk Assessment : Apply a safety factor of 10 for extrapolating animal data to human exposure limits. For example, if AEGL-3 (lethal) is 0.026 ppm, the permissible workplace limit should not exceed 0.0026 ppm .

- Alternative Reagents : Consider less toxic sulfonylating agents (e.g., tosyl chloride) if sensitivity studies show comparable yields .

Q. Which analytical techniques are critical for identifying by-products in reactions involving this compound?

- Answer :

- GC-MS : Detect volatile by-products (e.g., chlorinated hydrocarbons) formed during side reactions with alcohols or amines .

- FTIR Spectroscopy : Monitor carbonyl (1700–1800 cm) and sulfonic acid (1150–1250 cm) stretches to track hydrolysis .

- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives (e.g., sulfonamides) to confirm regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.